
Nibroxane
Description
Properties
CAS No. |
53983-00-9 |
---|---|
Molecular Formula |
C5H8BrNO4 |
Molecular Weight |
226.03 g/mol |
IUPAC Name |
5-bromo-2-methyl-5-nitro-1,3-dioxane |
InChI |
InChI=1S/C5H8BrNO4/c1-4-10-2-5(6,3-11-4)7(8)9/h4H,2-3H2,1H3 |
InChI Key |
VFBSFSGHILWWIJ-UHFFFAOYSA-N |
SMILES |
CC1OCC(CO1)([N+](=O)[O-])Br |
Canonical SMILES |
CC1OCC(CO1)([N+](=O)[O-])Br |
Appearance |
Solid powder |
Other CAS No. |
53983-00-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-bromo-2-methyl-5-nitro-3-dioxane 5-bromo-2-methyl-5-nitro-m-dioxane nibroxane |
Origin of Product |
United States |
Mechanistic Investigations of Nibroxane's Biological Activity
Biochemical Pathway Elucidation of Nibroxane Action
While this compound is known as an antimicrobial agent fishersci.ca, the specific biochemical pathways it targets in microorganisms or other biological systems were not elucidated in the search results. Studies in rats indicate that this compound undergoes rapid debromination to 2-methyl-5-nitro-m-dioxane and subsequent enzymic hydrolysis of the m-dioxane ring, yielding 2-nitropropan-1,3-diol as a major metabolite . This describes its metabolic transformation within a biological system but does not detail its primary mechanism of action on target pathways.
Receptor Binding Kinetics and Ligand-Receptor Interaction Profiling for this compound
Studies specifically investigating the receptor binding kinetics or profiling the ligand-receptor interactions of this compound were not present in the search results. General concepts of receptor binding and interaction studies were mentioned, but without specific application to this compound.
Cellular Pathway Modulation by this compound
Information detailing how this compound specifically modulates cellular pathways was not found. While some results discuss the modulation of cellular signaling pathways by various agents fishersci.canih.gov, there were no specific findings linking this compound to the modulation of particular cellular pathways.
Due to the limited availability of specific research findings on the detailed mechanistic investigations of this compound's biological activity within the provided search results, a comprehensive article structured around the requested outline cannot be generated at this time.
Molecular Targeting and Interaction Profiling of Nibroxane
Identification of Primary Molecular Targets of Nibroxane
Based on the provided search results, this compound is primarily identified as an antimicrobial agent with a broad spectrum of activity against bacteria, yeasts, and moulds. ncats.io While its antimicrobial efficacy is noted, the specific primary molecular targets within these microorganisms are not explicitly detailed in the search snippets. Identifying the primary molecular targets of an antimicrobial compound typically involves biochemical and genetic studies to determine the specific proteins, enzymes, or pathways that the compound interacts with to exert its effect. For example, some antimicrobial agents target bacterial cell wall synthesis, protein synthesis, or nucleic acid replication. Without specific studies on this compound's mechanism, its precise primary targets remain underexplored in these sources. One source broadly mentions "Bacterial penicillin-binding protein" in relation to investigational drugs, but it's unclear if this is a confirmed target for this compound. ncats.io
Structural Characterization of this compound-Target Complexes
Structural characterization of compound-target complexes provides crucial insights into the molecular basis of their interaction, including binding modes, interaction forces, and conformational changes. Techniques such as X-ray crystallography and spectroscopy are commonly used for this purpose.
Spectroscopic Analyses of Ligand-Target Interactions
Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR) spectroscopy, are valuable tools for studying ligand-target interactions in solution. japtamers.co.ukunivr.itnih.govphotophysics.comspringernature.com These techniques can provide information on binding kinetics, thermodynamics, and conformational changes upon binding. While the search results discuss the application of various spectroscopic methods for studying protein-ligand interactions in general japtamers.co.ukunivr.itnih.govphotophysics.comspringernature.com, there are no specific studies mentioned that utilize these techniques to analyze the interaction of this compound with its targets.
Pharmacological Profiling of Nibroxane in Preclinical Models
In Vitro Biological Assay Development and Validation for Nibroxane
The development and validation of robust in vitro biological assays are fundamental to understanding the interaction of this compound with biological targets and systems at a cellular or molecular level. pharmaron.comnih.gov These assays are designed to be quantifiable, reproducible, and robust, enabling reliable assessment of this compound's activity. pharmaron.com
Target-Based High-Throughput Screening Methodologies
Target-based screening focuses on identifying compounds that interact with a specific molecular target, such as an enzyme or receptor, believed to be involved in a disease process. japsonline.comlifechemicals.comnih.gov High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against these targets. japsonline.comlifechemicals.com For this compound, target-based HTS methodologies would involve developing assays where the activity of a purified target protein is measured in the presence of this compound. Techniques such as fluorescence resonance energy transfer (FRET) or homogeneous time-resolved fluorescence (HTRF) can be employed to detect the interaction or the functional consequence of this compound binding. japsonline.com The effectiveness of HTS for identifying highly target-specific compounds is attributed to its precise focus on a single mechanism. japsonline.com
Phenotypic Screening Approaches
Phenotypic screening involves assessing the effect of compounds on a cellular or organismal phenotype without necessarily knowing the direct molecular target. lifechemicals.comnumberanalytics.comgardp.org This approach is valuable for identifying compounds that modulate complex biological processes. numberanalytics.comresearchgate.net In the context of this compound research, phenotypic screening could involve observing changes in cell behavior, morphology, growth, or other relevant biological responses upon treatment with this compound. numberanalytics.comresearchgate.net While target-based approaches have been widely used, phenotypic screens have seen a resurgence due to their ability to provide an immediate indication of biological activity. gardp.org This method can identify molecules with relevant solubility and cell permeability. lifechemicals.com
Development of Robust Cell-Based Assays for this compound
Cell-based assays utilize living cells to study the biological effects of a compound in a more physiologically relevant context than biochemical assays. nih.govprecisionformedicine.com Developing robust cell-based assays for this compound involves selecting appropriate cell lines or primary cells and establishing measurable endpoints that reflect the compound's activity. precisionformedicine.com These assays can assess various cellular processes, including cell viability, proliferation, signal transduction, and gene expression. precisionformedicine.comthermofisher.com The advantages of cell-based assays include their predictability and the possibility of automation and miniaturization, making them suitable for the early stages of drug discovery. nih.gov Multiplex assay formats can allow for the parallel measurement of multiple pathways, aiding in the identification of on-target and off-target effects. nih.gov
Preclinical In Vivo Pharmacological Model Characterization (non-human)
Preclinical in vivo studies in non-human systems are essential for evaluating the pharmacological effects of this compound in a complex living organism. europa.eunih.gov These studies provide information on how the compound behaves in a biological system, including its pharmacodynamics. europa.euwikipedia.orgbioagilytix.com
Selection and Validation of Relevant Animal Models for this compound Research
The selection of appropriate animal models is crucial for preclinical in vivo research. europa.eunih.gov Relevant models should ideally mimic aspects of the human condition or biological process that this compound is intended to affect. europa.eu Validation of these models involves demonstrating that they are suitable for studying the specific pharmacological activity of this compound. This may include comparing target expression and distribution between the animal model and humans. europa.eu While no single model can completely replicate the human condition, small animal models are often used for initial screening and proof-of-principle studies. nih.gov
Exploratory Studies of this compound's Pharmacodynamics in Non-Human Systems
Pharmacodynamics (PD) is the study of the biochemical and physiological effects of drugs on living organisms. wikipedia.orgbioagilytix.com Exploratory PD studies for this compound in non-human systems aim to characterize the relationship between this compound exposure and its biological effects. wikipedia.orgpharmacologyeducation.org These studies can investigate the compound's mode of action, the functional consequences of its interaction with targets, and the duration and reversibility of its effects. europa.eu In vivo PD studies can involve monitoring physiological responses or using biomarkers to assess the impact of this compound. europa.eu Integrating data from in vitro and in vivo studies is important for a comprehensive understanding of this compound's pharmacodynamic profile. nih.gov
Below is an example of how data from preclinical studies might be presented in a table. Please note that specific data for this compound in these assays were not found in the provided search results.
Assay Type | Model System | Key Finding (Illustrative) |
Target Binding Assay | Purified Enzyme X | Potent inhibition of Enzyme X |
Cell Viability Assay | Human Cell Line Y | Reduced cell proliferation |
Receptor Activation Assay | Recombinant Receptor Z | Agonist activity at Receptor Z |
In Vivo Efficacy Study | Animal Model A | Significant reduction in disease marker |
In Vivo Pharmacodynamics | Animal Model B | Dose-dependent change in physiological endpoint |
This table is illustrative and represents the types of data that would be generated during the preclinical pharmacological profiling of a compound like this compound.
Metabolic Pathways and Biotransformation of Nibroxane in Preclinical Studies
Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies of Nibroxane
Preclinical ADME studies of this compound in non-human species aim to characterize how the compound is absorbed into the bloodstream, where it distributes within the tissues, how it is metabolized, and how it is eliminated from the body. bioivt.comsygnaturediscovery.comnih.gov These studies are vital for predicting potential human ADME properties and identifying any species-specific differences. nih.govmdpi.com Radiolabeled drugs are often used in in vivo ADME studies to quantitatively track the fate of the drug and its metabolites and determine the routes of elimination. bioivt.comallucent.com
Identification of Metabolic Pathways and Enzymes in Non-Human Species
The metabolism of xenobiotics, including drugs, typically involves Phase I and Phase II enzymatic reactions. nih.govnih.gov Phase I reactions often introduce or expose functional groups, while Phase II reactions involve the conjugation of the compound or its Phase I metabolites with endogenous molecules, making them more water-soluble for excretion. nih.govnih.gov Cytochrome P450 (CYP450) enzymes are a superfamily of monooxygenases that play a significant role in the oxidative metabolism of many compounds in Phase I. nih.gov
Research indicates that this compound can be metabolized in vitro to 2-methyl-5-nitro-m-dioxane. ncats.io While specific details on the comprehensive metabolic pathways and the precise enzymes involved in this compound's biotransformation in various non-human species are not extensively detailed in the provided snippets, the general principles of xenobiotic metabolism involving enzymes like CYP450s and conjugating enzymes are applicable. nih.govnih.gov Studies in non-human primates have been undertaken to define suitable animal models for investigating polymorphic oxidative metabolism, which can be relevant to understanding species differences in drug handling.
Characterization of Major and Minor Metabolites of this compound
Characterizing the metabolites of a drug involves identifying their structures and determining their relative abundance. allucent.comnih.gov This is typically performed using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), including high-resolution mass spectrometry. servingpharma.comlcms.czresearchgate.net Metabolite identification studies are designed to screen for metabolites and confirm the site of metabolism. frontagelab.com.cn
For this compound, in vitro metabolism has been shown to produce 2-methyl-5-nitro-m-dioxane. ncats.io The identification and characterization of other potential major and minor metabolites in non-human species would involve analyzing biological samples (e.g., plasma, urine, feces) using advanced analytical techniques to detect and structurally elucidate the transformed products of this compound. allucent.comservingpharma.comlcms.cz The relative exposure to metabolites compared to the parent drug is an important consideration in preclinical safety assessments. allucent.comnih.gov
In Vitro Metabolic Stability and Liability Assessment
In vitro metabolic stability assays are a common tool in drug discovery and development to assess how susceptible a compound is to biotransformation. researchgate.netnih.govnuvisan.com These assays typically involve incubating the drug candidate with liver microsomes, hepatocytes, or other relevant enzyme sources from different species and monitoring the depletion of the parent compound over time. servingpharma.comresearchgate.netnuvisan.comnih.gov Metabolic stability is often expressed as in vitro half-life (t1/2) or intrinsic clearance (CLint). researchgate.netnih.govnuvisan.com
Assessing metabolic stability in vitro helps predict the potential in vivo half-life and bioavailability of a compound. nih.gov It can also highlight potential liabilities, such as rapid clearance, which might necessitate structural modifications to improve the compound's pharmacokinetic properties. researchgate.netnih.gov While specific in vitro metabolic stability data for this compound across various non-human species is not detailed in the provided information, the compound is described as having inherent stability. ncats.io In vitro studies using liver microsomes or hepatocytes from species like mouse, rat, dog, and monkey are commonly employed to compare metabolic stability across species and inform the selection of relevant animal models for in vivo studies. servingpharma.comnuvisan.comnih.gov
Preclinical Pharmacokinetic (PK) Modeling of this compound
Preclinical pharmacokinetic studies in animal models provide quantitative data on the time course of drug concentrations in biological fluids and tissues. sygnaturediscovery.com PK analysis and modeling are used to characterize key pharmacokinetic parameters and predict drug behavior in vivo. sygnaturediscovery.comallucent.com
Compartmental and Non-Compartmental PK Analysis in Animal Models
Pharmacokinetic analysis can be performed using both non-compartmental analysis (NCA) and compartmental modeling approaches. allucent.com NCA is a model-independent method that calculates parameters such as area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life directly from the plasma concentration-time data. allucent.com Compartmental modeling, on the other hand, involves fitting the data to mathematical models that represent the body as a series of interconnected compartments.
Preclinical PK studies in animal models, such as rodents (mice, rats), dogs, and monkeys, are routinely conducted to understand the pharmacokinetic profile of drug candidates. sygnaturediscovery.comservingpharma.comnih.gov These studies provide data that can be analyzed using NCA to determine key exposure parameters. allucent.com Compartmental modeling can offer a more detailed understanding of the distribution and elimination processes. While specific PK data and analysis results for this compound in animal models are not provided in detail, these standard PK analysis methods would be applied to data obtained from in vivo studies to characterize its behavior in non-human species.
Interspecies Scaling and Extrapolation Methods for this compound (focused on general principles, not human outcome)
Interspecies scaling and extrapolation methods are used to predict pharmacokinetic parameters in one species based on data obtained from other species. researchgate.netthno.orgplos.orgffhdj.com This is a valuable tool in preclinical development to estimate human pharmacokinetics from animal data, although the focus here is on the general principles as applied to this compound's preclinical assessment, not the prediction of human outcomes. plos.orgffhdj.com
Allometric scaling is a common approach that relates physiological and pharmacokinetic parameters to body weight using power functions. researchgate.netplos.orgffhdj.com This method can be applied to parameters such as clearance and volume of distribution. researchgate.netplos.org While allometric scaling is a widely used tool, it has limitations and its predictive accuracy can vary depending on the compound and the species involved. researchgate.netffhdj.com Different allometric scaling approaches exist, and the choice of method can impact the predictions. researchgate.net
Physiologically based pharmacokinetic (PBPK) modeling is another approach that uses physiological and biochemical information about the species and the drug to build mathematical models that simulate drug disposition. thno.orgnih.gov PBPK models can incorporate species-specific differences in physiology, enzyme activity, and transporter function, potentially providing more accurate predictions than simple allometric scaling, especially when significant species differences in metabolism or transport exist. thno.org
For this compound, preclinical PK data from various non-human species could be subjected to allometric scaling techniques to explore relationships between PK parameters and body weight across species. PBPK modeling could also be employed to build more mechanistic models that account for species-specific factors influencing this compound's ADME, aiding in the interpretation of preclinical data and informing further studies. thno.orgnih.gov The goal in the preclinical context is to understand the compound's behavior across different animal models and identify suitable species for safety assessments, considering potential differences in metabolic profiles and PK. nih.govmdpi.com
Compound Table
Compound Name | PubChem CID |
This compound | Information not found in provided snippets |
2-methyl-5-nitro-m-dioxane | Information not found in provided snippets |
Interactive Data Table (Example - No specific this compound data found for this, illustrating format)
While specific numerical data for this compound's preclinical ADME/PK is not available in the provided text, an interactive table format for presenting such data would look like this:
Species | PK Parameter (e.g., AUC) | Value (Units) |
Rat | AUC | Data Point 1 |
Dog | AUC | Data Point 2 |
Monkey | AUC | Data Point 3 |
(Note: This is a placeholder to demonstrate the requested interactive table format. Actual data for this compound would populate this table if available.)
Structure-activity Relationship Sar Studies of Nibroxane and Analogs
Systematic Chemical Modification of the Nibroxane Scaffold
Systematic chemical modification of a lead scaffold, such as this compound, involves making deliberate changes to specific parts of the molecule to probe their impact on activity. researchgate.netnih.gov This process, often referred to as hit expansion during the hit-to-lead phase, aims to improve the biological potency, selectivity, and drug-like properties of the initial hit compound. wikipedia.orgzeclinics.com Modifications can include alterations to functional groups, changes in alkyl chains, introduction of halogens, or modifications to ring systems. ashp.org These modifications are guided by knowledge of the target, if available, and the observed SAR. wikipedia.org For example, studies might involve synthesizing a series of this compound derivatives with variations at different positions to determine which parts of the molecule are essential for binding or activity. This systematic approach helps in mapping the relationship between structure and activity across a chemical series. ashp.orgresearchgate.net
Identification of Key Pharmacophoric Elements for this compound Activity
Identifying the key pharmacophoric elements of this compound involves determining the essential features of the molecule responsible for its biological activity. nih.govnih.gov A pharmacophore represents the spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic centers, and charged groups necessary for a molecule to interact with its biological target. nih.gov These elements can be identified through the analysis of SAR data from systematically modified analogs, computational methods, or structural information of the target if available. nih.gov By understanding the critical pharmacophoric elements, researchers can prioritize modifications that are likely to enhance desired interactions and avoid those that disrupt binding. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling builds mathematical models that correlate the physicochemical properties or structural features of a series of compounds with their biological activities. amazon.comjocpr.comwikipedia.org This approach seeks to find a quantitative relationship between structural descriptors (e.g., molecular weight, lipophilicity, electronic properties) and the observed biological response. amazon.comjocpr.comwikipedia.org For this compound derivatives, QSAR modeling can help predict the activity of new, unsynthesized analogs, prioritize synthesis efforts, and gain deeper insights into the structural requirements for activity. jocpr.comwikipedia.org Various statistical methods, including multiple linear regression and artificial neural networks, can be employed in QSAR studies. chemmethod.comcreative-proteomics.com
Lead Optimization Strategies for this compound-Based Compounds
Lead optimization is a critical stage in drug discovery where promising lead compounds, like this compound hits, are refined to improve their properties and increase their likelihood of becoming a drug candidate. wikipedia.orgsk.ru This involves iterative cycles of chemical modification, synthesis, and biological evaluation, guided by SAR and other data. wikipedia.org The goal is to enhance potency, selectivity, and pharmacokinetic properties while minimizing potential liabilities. wikipedia.orgzeclinics.com
Hit-to-Lead (H2L) Transition Methodologies
The hit-to-lead (H2L) phase is the initial stage of optimization, transitioning from weakly active hits identified in high-throughput screening to more potent and promising lead compounds. wikipedia.orgzeclinics.comxtalks.com Methodologies in this phase include confirming the activity of initial hits, evaluating their properties, and synthesizing initial sets of analogs (hit expansion) to explore the immediate chemical space around the hit. wikipedia.org The aim is to improve the binding affinity and begin to address basic pharmacokinetic properties. wikipedia.orgzeclinics.com
Scaffold Hopping and Bioisosteric Replacements for this compound
Scaffold hopping and bioisosteric replacements are strategies used in lead optimization to generate novel chemical entities with potentially improved properties while retaining the desired biological activity. nih.govscispace.comu-strasbg.frunipa.itnih.gov Bioisosteric replacement involves substituting a functional group or atom with another that has similar physicochemical properties and can maintain or improve biological activity. nih.govscispace.comu-strasbg.fr Scaffold hopping is a more significant change, involving the replacement of the core ring system or scaffold of the molecule with a different one. nih.govscispace.comunipa.it These techniques can be used for this compound to explore alternative structural classes that might offer advantages such as improved metabolic stability, reduced toxicity, or enhanced patentability, while aiming to preserve the key interactions with the biological target. scispace.comu-strasbg.fr
Computational and Theoretical Studies of Nibroxane
Molecular Docking and Ligand-Protein Interaction Simulations for Nibroxane
Molecular docking is a widely used computational technique to predict the preferred orientation (binding mode) of a ligand, such as this compound, within the binding site of a target protein. researchgate.net This method estimates the binding affinity between the ligand and the protein, providing insights into the strength and specificity of the interaction. neurosnap.aibiorxiv.org Ligand-protein interaction simulations, often following docking studies, explore the dynamic aspects of the binding process and the stability of the resulting complex. unibe.ch
These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic forces, that stabilize the this compound-protein complex. By analyzing these interactions, researchers can gain a better understanding of how this compound might exert its biological effects and identify critical amino acid residues in the protein's binding site.
While specific detailed research findings on molecular docking and ligand-protein interaction simulations specifically for this compound were not extensively found in the search results, the general principles and applications of these techniques are well-established in the study of small molecules and their protein targets. researchgate.netnih.govresearchgate.netnih.gov The process typically involves preparing the 3D structures of both this compound and the target protein, running docking algorithms to generate potential binding poses, and scoring these poses based on predicted binding energy. biorxiv.org Subsequent analysis of the top-ranked poses provides insights into the likely binding mode and key interactions.
Molecular Dynamics Simulations of this compound and Target Complexes
Molecular dynamics (MD) simulations provide a more detailed picture of the dynamic behavior of molecular systems over time. nih.gov Unlike static docking, MD simulations allow for the flexibility of both the ligand (this compound) and the protein to be considered, providing a more realistic representation of their interactions in a simulated physiological environment, often including solvent molecules and ions. cgmartini.nl
MD simulations can be used to:
Assess the stability of the this compound-protein complex predicted by docking.
Explore conformational changes in the protein induced by this compound binding.
Calculate binding free energies, which provide a more rigorous measure of binding affinity than docking scores. espublisher.com
Investigate the influence of temperature, pressure, and solvent on the binding process. nih.gov
By simulating the system's evolution over nanoseconds to microseconds or even longer, researchers can observe how this compound moves within the binding site, which interactions are consistently maintained, and whether the complex remains stable. This dynamic perspective is crucial for understanding the full nature of the ligand-protein interaction and can help validate or refine findings from molecular docking. biorxiv.org While direct MD simulation studies on this compound were not found, the application of MD simulations to protein-ligand complexes is a standard practice in computational biology and drug discovery. nih.govnih.govchemrxiv.org
Quantum Chemical Calculations on this compound Electronic Structure and Reactivity
Quantum chemical calculations delve into the electronic structure of a molecule, providing fundamental insights into its properties and reactivity. nih.govchimicatechnoacta.ru These calculations are based on the principles of quantum mechanics and can determine parameters such as molecular geometry, electron distribution, molecular orbitals (e.g., HOMO and LUMO), electrostatic potential, and reaction pathways. mdpi.comnih.govchemrxiv.orgbbc.co.uknih.govmdpi.comwindows.net
For this compound, quantum chemical calculations can help to:
Determine its stable 3D structure and bond lengths/angles.
Analyze the distribution of electron density, which influences how this compound interacts with other molecules, including proteins. researchgate.net
Calculate the energies of the frontier molecular orbitals (HOMO and LUMO), which are indicative of a molecule's willingness to donate or accept electrons and thus its reactivity. chimicatechnoacta.rumdpi.com
Predict potential reaction sites and mechanisms. nih.govmdpi.com
These calculations provide a deeper understanding of this compound's intrinsic chemical nature, which is essential for interpreting its interactions and predicting its behavior in biological systems or chemical reactions. nih.govchimicatechnoacta.ruwindows.net For instance, the energy gap between the HOMO and LUMO can correlate with a molecule's kinetic stability and chemical reactivity. chimicatechnoacta.rumdpi.com While specific quantum chemical studies on this compound were not found in the search results, the methodology is broadly applicable to organic molecules to understand their electronic properties and reactivity. nih.govchimicatechnoacta.ruchemrxiv.orgnih.govmdpi.com
De Novo Drug Design Approaches for this compound-like Structures
De novo drug design is a computational approach focused on generating novel molecular structures with desired properties from scratch, rather than modifying existing ones. nih.govfrontiersin.org This can involve building molecules atom by atom or fragment by fragment within a protein binding site or based on the properties of known active molecules. rsc.org
In the context of this compound, de novo design approaches could be applied to:
Generate new molecules that are structurally similar to this compound but with potentially improved binding affinity, selectivity, or other desirable properties.
Design molecules that interact with the same biological target as this compound but utilize different binding modes or interactions.
Explore the chemical space around this compound to identify novel scaffolds with similar biological activity. nih.govethz.ch
Modern de novo design often incorporates algorithms, including machine learning techniques, to navigate the vast chemical space and generate synthesizable and drug-like molecules. nih.govfrontiersin.orgrsc.orgethz.chnih.gov This can lead to the discovery of entirely new chemical entities inspired by the characteristics of this compound. nih.govethz.ch The process typically involves defining the target criteria (e.g., binding to a specific protein), generating molecular structures that meet these criteria, and then evaluating the generated molecules using computational methods like docking and property prediction. nih.govfrontiersin.org
Application of Predictive Analytics and Machine Learning in this compound Research
Predictive analytics and machine learning (ML) are increasingly being applied in various stages of drug discovery and research, including the study of chemical compounds like this compound. tableau.comibm.comkanerika.comsas.compecan.ai These techniques involve building models from data to make predictions about future outcomes or properties. tableau.comibm.com
In this compound research, predictive analytics and ML could be utilized for:
Predicting the binding affinity of this compound or this compound-like compounds to various targets based on their molecular structures and known interaction data. biorxiv.org
Developing quantitative structure-activity relationship (QSAR) models to correlate structural features of this compound derivatives with their biological activity. nih.gov
Identifying potential off-targets or predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, although the latter falls outside the strict scope of this article's content exclusions.
Prioritizing this compound-like compounds for synthesis and experimental testing based on predicted properties.
Analyzing large datasets of computational or experimental data related to this compound to identify patterns and gain deeper insights. tableau.comibm.comkanerika.compecan.ai
ML algorithms, such as neural networks, decision trees, and support vector machines, can learn complex relationships within data that might not be apparent through traditional methods. ibm.compecan.ai By training these models on relevant datasets, researchers can develop predictive tools to accelerate the understanding and potential development of this compound or related compounds. kanerika.comsas.compecan.ai Predictive analytics, often incorporating ML, is used across various industries, including healthcare and pharmaceuticals, for tasks like forecasting and identifying patterns. kanerika.com
Advanced Analytical Methodologies in Nibroxane Research
Spectroscopic Techniques for Nibroxane Characterization (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques are invaluable for the structural identification and characterization of organic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two primary methods employed in this regard.
NMR Spectroscopy: Proton (¹H) NMR spectroscopy is a widely used method for analyzing organic compounds by measuring the magnetic field strengths of protons in different molecular environments. savemyexams.com It provides crucial information about the three-dimensional arrangement of hydrogen atoms within a molecule. phdcentre.com Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. phdcentre.com Quantitative NMR (qNMR) can also be used for the direct quantification of analytes without the need for reference samples in some cases, by comparing the signal of the analyte to a reference compound or the residual solvent signal. mdpi.com While the sensitivity of NMR has significantly increased, it remains a limitation compared to MS for detecting low-abundance analytes. nih.gov
Mass Spectrometry (MS): Mass spectrometry is a powerful analytical tool used to characterize organic compounds by converting them into gaseous ions and measuring their mass-to-charge ratios (m/z) and relative abundance. phdcentre.com This technique is commonly used for the analysis of new compounds and can provide information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. phdcentre.com MS-based metabolomics, for instance, offers a platform combining sensitivity and selectivity for analyzing metabolites. nih.gov Different ionization techniques and mass analyzer technologies can be employed in MS to enhance the detection of a wider range of metabolites. nih.gov
Chromatographic Separation Techniques for this compound and Metabolites (e.g., HPLC, UPLC, LC-MS/MS)
Chromatographic techniques are essential for separating this compound from complex mixtures, including biological matrices and environmental samples, and for isolating its potential metabolites. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used separation methods, often coupled with mass spectrometry for detection and identification.
HPLC and UPLC: HPLC is a widely used technique in various analytical fields, including pharmaceuticals, for separating, identifying, and quantifying low or non-volatile organic compounds. auroraprosci.comchemyx.com It utilizes high pressure to drive the mobile phase through a packed column, leading to faster separations compared to traditional liquid chromatography. auroraprosci.com UPLC is an advanced form of LC that employs columns packed with sub-2 µm particles, enabling much better and faster separations with higher resolution and sensitivity compared to traditional HPLC, although it requires higher operating pressures. auroraprosci.comwaters.com
LC-MS/MS: Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of LC (including HPLC and UPLC) with the analytical capabilities of MS. chemyx.com LC-MS/MS, which utilizes tandem mass spectrometry, has become a method of choice for quantitative bioanalytical applications due to its superior sensitivity and selectivity. waters.comresearchgate.net This hyphenated technique allows for the separation of this compound and its metabolites by chromatography, followed by their detection and quantification based on their mass-to-charge ratios and fragmentation patterns. chemyx.com LC-MS/MS is particularly valuable for analyzing complex samples and can achieve low limits of quantification. ijpsjournal.comnih.gov
Advanced Bioanalytical Method Development and Validation for this compound in Biological Matrices
Bioanalytical methods are crucial for quantifying drugs and their metabolites in biological matrices such as blood, plasma, serum, urine, and tissues. ijpsjournal.comhumanjournals.comasiapharmaceutics.info The development and validation of these methods for this compound are essential for supporting pharmacokinetic, bioavailability, bioequivalence, and toxicokinetic studies. humanjournals.comasiapharmaceutics.info
Method Development: This involves creating analytical procedures for the quantitative and qualitative analysis of this compound and its metabolites in biological samples. asiapharmaceutics.info Challenges in bioanalytical method development include dealing with complex biological matrices that can cause matrix effects and achieving sufficient sensitivity for low-abundance analytes. ijpsjournal.comasiapharmaceutics.info
Method Validation: Validation is a critical step to ensure the quality, reliability, and reproducibility of a bioanalytical method for its intended use. humanjournals.com Key validation parameters include selectivity, sensitivity, accuracy, precision, recovery, calibration curve, limits of quantification, range, and stability. humanjournals.com Regulatory guidelines, such as those from the FDA and EMA, provide stringent requirements for method validation. ijpsjournal.comasiapharmaceutics.info Techniques like LC-MS/MS are commonly used for bioanalysis due to their sensitivity and selectivity. humanjournals.com
Quantitative Analytical Methodologies for this compound Detection
Quantitative analysis focuses on determining the absolute or relative abundance of a substance in a sample. wikipedia.org For this compound, quantitative analytical methodologies are vital for determining its concentration in various samples, including pharmaceutical formulations, biological fluids, and potentially environmental samples. notroxresearch.com
These methodologies often involve the use of calibrated analytical techniques such as HPLC, UPLC, and LC-MS/MS, coupled with appropriate detection methods. auroraprosci.comchemyx.com The development and validation of these quantitative methods ensure their accuracy, precision, and reliability for the intended application. humanjournals.comnih.gov Quantitative analysis can involve direct measurement or comparison to a reference standard. mdpi.comavidnote.com Detailed research findings from quantitative studies provide data on this compound concentrations, which are essential for understanding its behavior in different systems. up.ac.zastatisticssolutions.cominsight7.io
Interactive data tables, when available from research findings, can present quantitative data such as concentrations, limits of detection/quantification, and recovery rates in a structured and easily interpretable format.
Example Data Table (Illustrative - Actual data for this compound would be required from specific research studies):
Analytical Technique | Matrix | Analyte | Limit of Quantification (LOQ) | Recovery (%) |
LC-MS/MS | Human Plasma | This compound | 1.0 ng/mL | 98.5 |
UPLC-UV | Pharmaceutical Formulation | This compound | 5.0 µg/mL | 99.2 |
GC-FID | Environmental Water | This compound | 0.5 µg/L | 95.1 |
Prodrug Design and Delivery Strategies for Nibroxane
Rationale for Prodrug Development of Nibroxane
The rationale for developing prodrugs of this compound stems from the need to overcome potential limitations associated with the parent compound's inherent properties, thereby optimizing its performance as a therapeutic agent. While this compound is known as a topically effective antimicrobial agent with a broad spectrum of activity and chemical stability over a wide pH range, specific challenges might necessitate a prodrug approach ncats.io. Prodrug strategies are commonly employed to improve characteristics such as aqueous solubility, membrane permeability, absorption, distribution, and metabolic stability actamedicamarisiensis.ropharmacologycanada.orghumanjournals.comijpsjournal.comnih.govresearchgate.netmdpi.comacs.orgmdpi.commdpi.com.
For a compound like this compound, which is described as 5-bromo-2-methyl-5-nitro-m-dioxane ncats.io, potential issues that could drive prodrug development include optimizing its delivery to specific sites, enhancing its bioavailability for systemic applications if needed, or modulating its rate of activation or clearance actamedicamarisiensis.rohumanjournals.comijpsjournal.comresearchgate.netstudysmarter.co.uk. Prodrugs can also be designed to reduce local irritation or improve patient compliance humanjournals.commdpi.com. The conversion of a prodrug to the active drug typically occurs through metabolic processes, often catalyzed by enzymes such as esterases, phosphatases, or reductases, or through non-enzymatic chemical transformations actamedicamarisiensis.ropharmacologycanada.orghumanjournals.commdpi.commdpi.comibs.fr.
Design Principles for this compound Prodrugs
The design of this compound prodrugs would be guided by the specific property intended to be improved. General prodrug design principles involve the transient chemical modification of functional groups on the parent drug molecule using a promoiety or carrier group humanjournals.comresearchgate.netorientjchem.org. This linkage is designed to be cleavable in vivo to regenerate the active drug pharmacologycanada.orghumanjournals.comorientjchem.org.
Key design considerations include:
Selection of a cleavable linkage: The bond linking the promoiety to this compound must be susceptible to enzymatic or chemical hydrolysis under physiological conditions pharmacologycanada.orghumanjournals.comorientjchem.org. Common linkages include esters, amides, phosphates, and carbamates, chosen based on the functional groups available on this compound and the desired release kinetics hrpatelpharmacy.co.inslideshare.netnih.gov. Given this compound's structure, potential sites for modification could involve the oxygen atoms in the dioxane ring or other functionalities if present in substituted forms ncats.io.
Choice of promoiety: The promoiety should ideally be non-toxic and easily eliminated from the body after cleavage humanjournals.comorientjchem.org. The promoiety dictates the altered physicochemical properties of the prodrug, such as solubility or lipophilicity actamedicamarisiensis.roresearchgate.nethrpatelpharmacy.co.in. For example, adding polar groups can increase aqueous solubility, while adding lipophilic groups can enhance membrane permeability actamedicamarisiensis.roresearchgate.netmdpi.comhrpatelpharmacy.co.in.
Targeting mechanisms (if applicable): For targeted delivery, prodrugs can be designed to be activated by specific enzymes or conditions (e.g., pH, redox potential) that are prevalent at the target site humanjournals.comorientjchem.orgchemrxiv.orgmdpi.comnih.govnih.gov.
The design process often involves considering the parent drug's structure-activity relationship (SAR) to ensure that the modification does not permanently inactivate the molecule and that the released parent drug retains its pharmacological activity researchgate.net.
Synthetic Approaches for this compound Prodrugs
The synthesis of this compound prodrugs would involve chemically coupling the chosen promoiety to the this compound structure through the selected cleavable linkage. The specific synthetic route would depend on the nature of the promoiety and the functional group on this compound being modified.
General synthetic strategies for prodrugs include:
Esterification or amidation: If this compound or its derivatives contain hydroxyl, carboxyl, or amine groups, these can be reacted with appropriate carboxylic acids, acid halides, anhydrides, or alcohols to form ester or amide linkages orientjchem.orghrpatelpharmacy.co.in.
Phosphorylation: Introduction of phosphate groups can significantly increase water solubility mdpi.comresearchgate.netresearchgate.net. This typically involves reacting a hydroxyl group with a phosphorylating agent researchgate.net.
Formation of carbamates: Carbamate linkages can be formed by reacting hydroxyl or amine groups with isocyanates or chloroformates nih.govresearchgate.net.
The synthesis must be designed to yield the prodrug efficiently and with high purity. Protecting group chemistry may be necessary to selectively modify specific functional groups on this compound while leaving others untouched nih.gov. Optimization of reaction conditions, including solvents, temperature, and catalysts, is crucial to maximize yield and minimize unwanted side reactions nih.gov.
While specific synthetic routes for this compound prodrugs were not detailed in the search results, the general principles of organic synthesis for creating cleavable linkages would be applied. For example, the synthesis of other prodrugs has involved direct alkylation or condensation reactions nih.gov.
In Vitro and Preclinical In Vivo Evaluation of this compound Prodrug Activation and Bioconversion
The evaluation of this compound prodrugs involves both in vitro and preclinical in vivo studies to assess their stability, activation, and bioconversion to the active parent drug.
In Vitro Evaluation:
Chemical Stability: Prodrugs are assessed for their stability in various physiologically relevant media, such as buffers at different pH values (e.g., simulating gastric or intestinal conditions) and biological fluids (e.g., plasma, liver microsomes, tissue homogenates) researchgate.netmdpi.com. This helps determine the inherent chemical stability of the prodrug and its susceptibility to non-enzymatic hydrolysis.
Enzymatic Activation: Incubation of the prodrug with isolated enzymes (e.g., esterases, phosphatases) or biological matrices (e.g., plasma, liver S9 fractions, tissue extracts) is performed to evaluate the rate and extent of enzymatic cleavage to release this compound mdpi.comresearchgate.net. Analytical techniques such as HPLC-MS are used to quantify the disappearance of the prodrug and the appearance of the parent drug and promoiety ncats.io.
Cellular Uptake and Bioconversion: Studies using relevant cell lines can assess how well the prodrug is taken up by cells and subsequently converted to the active drug intracellularly nih.gov.
Preclinical In Vivo Evaluation:
Pharmacokinetic Studies: Administering the prodrug to animal models (e.g., rodents) allows for the determination of its absorption, distribution, metabolism, and excretion (ADME) profile humanjournals.comacs.org. Plasma concentration-time profiles of both the prodrug and the released this compound are monitored to assess the extent and rate of bioconversion in vivo ncats.ionih.gov.
Bioconversion in Tissues: Analysis of tissue samples can provide information on the distribution of the prodrug and its conversion to this compound in specific organs or at the intended site of action humanjournals.comorientjchem.org.
Efficacy Studies: While outside the strict scope of this article's detailed content inclusion, preclinical efficacy studies would ultimately confirm if the prodrug delivers sufficient levels of active this compound to exert the desired pharmacological effect in vivo.
Data from these studies, such as half-lives of the prodrug in different matrices and the extent of conversion to the parent drug, are critical for determining the success of the prodrug strategy and guiding further optimization researchgate.netnih.gov. For example, a study on this compound itself in rat plasma revealed rapid debromination in vitro to 2-methyl-5-nitro-m-dioxane ncats.io. This type of bioconversion information for the parent drug is valuable when designing prodrugs to understand potential metabolic pathways.
While specific detailed research findings and data tables solely focused on this compound prodrug activation and bioconversion were not extensively available in the search results, the general methodologies and evaluation criteria described for other prodrugs would be applicable researchgate.netnih.govnih.gov. The goal is to demonstrate that the prodrug is stable enough to reach the site of activation and is then efficiently converted to provide therapeutic concentrations of this compound orientjchem.orgmdpi.com.
Pharmacogenomic Implications in Nibroxane Research
Analysis of Genetic Polymorphisms Potentially Influencing Nibroxane Metabolism in Model Systems
Genetic polymorphisms, which are variations in DNA sequences occurring with a frequency of 1% or higher in a population, can significantly impact the activity and expression of enzymes and transporters involved in drug metabolism wikipedia.org. These variations can lead to altered drug concentrations and, consequently, affect efficacy and toxicity nih.gov.
Model systems, such as cell lines derived from diverse individuals, are valuable and cost-effective tools for identifying genes associated with variations in drug response through genome-wide techniques. These systems allow for controlled pharmacogenomic studies and can be used for functional validation of findings from clinical samples. Enzymes such as those in the cytochrome P450 (CYP) family, UDP-glucuronosyltransferases (UGTs), and sulfotransferases (SULTs) are known to exhibit influential polymorphisms that affect drug metabolism wikipedia.org. For instance, variations in CYP2D6 and CYP2C19 are well-documented examples where polymorphisms significantly alter enzyme activity and drug clearance wikipedia.org.
Despite the general understanding of how genetic polymorphisms influence drug metabolism in model systems, specific research analyzing how genetic variations might affect the metabolism of this compound in such systems was not found in the conducted searches. Therefore, the specific enzymes or pathways involved in this compound metabolism and any potentially influential genetic polymorphisms remain to be elucidated based on the available information.
Genotype-Phenotype Correlation Studies in Preclinical Models relevant to this compound
Genotype-phenotype correlation studies aim to establish relationships between specific genetic variations (genotype) and observable characteristics or traits (phenotype), including responses to drugs. Preclinical models, such as genetically modified mice or Drosophila, are crucial for investigating these correlations in a controlled biological system before moving to human studies. These models can mimic human diseases or metabolic pathways and allow researchers to study the impact of specific genetic alterations on drug disposition and effects.
Studies in various preclinical models have demonstrated clear genotype-phenotype correlations. For example, research in mouse models with mutations in the Pde6b gene has shown a correlation between the severity of genetic lesions and the onset and progression of retinal degeneration, a phenotypic outcome. Similarly, studies using patient stem cell-derived models have been employed to analyze the impact of genetic variants on cellular functions relevant to diseases, providing insights into genotype-phenotype relationships.
While preclinical models offer valuable platforms for genotype-phenotype correlation studies in drug research, no specific studies were identified that detail genotype-phenotype correlations for this compound in any preclinical model. Consequently, the relationship between genetic variations in model organisms and their phenotypic response to this compound exposure is not described in the consulted literature.
Epigenetic Considerations in this compound Response Mechanisms
Epigenetics refers to heritable changes in gene expression that occur without alterations to the underlying DNA sequence. These mechanisms, including DNA methylation, histone modifications, and non-coding RNAs, play a critical role in regulating gene expression and can be influenced by environmental factors and potentially by drug exposure. Epigenetic modifications can impact drug response by altering the expression of genes involved in drug targets, metabolism, or transport.
Research into epigenetic mechanisms is providing insights into various biological processes and disease states. Studies have shown that environmental cues can regulate epigenetic status, influencing outcomes such as neurobehavioral development. Furthermore, dysregulated epigenetic mechanisms are implicated in various diseases, highlighting their potential as biomarkers and therapeutic targets.
While the field of epigenetics is increasingly recognized for its role in influencing biological responses, including those to chemical compounds, no specific information was found regarding epigenetic considerations in the response mechanisms to this compound. The potential for this compound to induce epigenetic changes or for existing epigenetic marks to influence this compound's effects remains unexplored in the consulted search results.
Methodological Approaches for Pharmacogenomic Studies in this compound Research
Pharmacogenomic studies employ a range of methodological approaches to investigate the interplay between genetics and drug response. These methods have evolved from focusing on single genes to utilizing genome-wide techniques. Common approaches include genotyping to identify specific genetic polymorphisms, gene expression profiling to measure RNA levels, and increasingly, next-generation sequencing (NGS) for comprehensive genetic analysis.
Model systems, such as cell lines and animal models, are integral to pharmacogenomic research methodologies. In vitro studies using cell lines from diverse individuals allow for controlled experiments to identify genetic associations with drug response phenotypes. Animal models, such as mice and Drosophila, provide in vivo systems to study the effects of genetic variations on drug metabolism and response in a whole organism context. Methodologies in these models can involve genetic manipulation, pharmacokinetic studies, and phenotypic assessments.
Despite the availability of established methodological approaches for conducting pharmacogenomic studies in model systems, no specific details were found regarding the methodologies applied in pharmacogenomic research specifically involving this compound. The particular techniques, models, or study designs used to investigate the pharmacogenomic aspects of this compound are not described in the consulted literature.
Data Tables
Due to the lack of specific research findings on this compound's pharmacogenomics in the consulted sources, it is not possible to generate data tables detailing genetic polymorphisms, genotype-phenotype correlations, or epigenetic modifications related to this compound.
Detailed Research Findings
As noted throughout the sections above, detailed research findings specifically on the pharmacogenomic implications of this compound in model systems were not found in the conducted searches. The available information pertains to the general principles and methodologies of pharmacogenomics and related fields.
Future Research Directions and Emerging Paradigms for Nibroxane
Integration of Artificial Intelligence and Machine Learning in Nibroxane Discovery
The application of Artificial Intelligence (AI) and Machine Learning (ML) in drug discovery is a rapidly evolving field, used for identifying potential drug candidates, predicting properties, and optimizing synthesis routes. While the search results did not yield specific studies detailing the application of AI or ML specifically for the discovery or optimization of this compound, this area represents a general emerging paradigm in pharmaceutical research. Applying AI/ML techniques could theoretically involve screening large datasets to identify novel compounds with similar structural or functional properties to this compound or predicting potential new uses based on its known characteristics. However, there is no published research found that indicates this is currently being pursued for this compound.
Exploration of Novel Mechanistic Applications for this compound
This compound is known for its local anesthetic and antimicrobial properties. justia.comgoogle.comyaozh.comgoogleapis.com Exploring novel mechanistic applications would involve investigating biological pathways or targets beyond those currently understood to be modulated by this compound. The search results did not provide information on research specifically aimed at uncovering new mechanisms of action or entirely novel therapeutic uses for this compound. While the concept of exploring novel mechanisms is a key aspect of future pharmacological research, there is no specific published data found regarding such explorations for this compound in the provided search results.
Development of Advanced Formulation and Targeted Delivery Systems for this compound
The development of advanced formulations and targeted delivery systems aims to improve a drug's efficacy, reduce systemic toxicity, and enhance patient compliance. This compound has been mentioned in patent literature in the context of targeted delivery systems, such as its potential inclusion in multi-functional ionic liquid compositions designed to overcome issues like polymorphism and improve solubility and delivery justia.comgoogle.comgoogleapis.com. It has also been listed as a potential drug candidate for targeted diagnostic/therapeutic agents utilizing vectors for delivery. google.comgoogleapis.com These mentions suggest that future research could involve developing specific advanced formulations or targeted delivery strategies for this compound, potentially utilizing liposomes, noisomes, nanoerythrosomes, or other carrier systems as discussed in the broader context of these patents. justia.comgoogleapis.com However, detailed research findings on the successful development or testing of such systems specifically for this compound were not found.
Collaborative Research Initiatives and Data Sharing in this compound Studies
Collaborative research and data sharing are crucial for accelerating scientific progress and facilitating a more comprehensive understanding of drug compounds. The search results did not identify any specific ongoing or past collaborative research initiatives or data-sharing platforms explicitly focused on this compound studies. While this compound is listed in general databases or reports (like medication error reports or drug compilations), yaozh.comstudylib.netwikimedia.org there is no indication of dedicated collaborative efforts or data-sharing frameworks specifically for advancing research on this compound.
Q & A
Basic Research Questions
Q. What are the foundational experimental protocols for synthesizing and characterizing Nibroxane?
- Methodological Answer : Synthesis should follow validated organic chemistry protocols (e.g., reflux conditions, solvent selection) with purity verification via HPLC (>95%) and structural confirmation using NMR (¹H/¹³C) and mass spectrometry. Reproducibility requires detailed documentation of reaction parameters (temperature, catalyst ratios) and adherence to guidelines for reporting novel compounds .
- Data Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook for known intermediates .
Q. How can researchers design in vitro assays to evaluate this compound’s preliminary efficacy?
- Experimental Design : Use dose-response curves (e.g., IC₅₀ calculations) in cell-based models relevant to this compound’s purported mechanism (e.g., kinase inhibition). Include positive/negative controls and triplicate runs to minimize variability. Statistical analysis (e.g., ANOVA) must account for batch effects .
Q. What are the best practices for ensuring data reproducibility in this compound studies?
- Framework : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
- Documentation : Publish raw datasets, instrument calibration logs, and step-by-step protocols in supplementary materials. Use open-access repositories for transparency .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s reported bioactivity across studies?
- Analysis Strategy :
Perform meta-analysis of existing data to identify confounding variables (e.g., cell line heterogeneity, assay conditions).
Validate findings using orthogonal methods (e.g., CRISPR knockouts to confirm target engagement).
Apply the "principal contradiction" framework to isolate dominant factors (e.g., pharmacokinetic variability vs. assay sensitivity) .
Q. What advanced computational models can predict this compound’s off-target interactions?
- Methodology :
- Use molecular docking simulations (AutoDock Vina) paired with machine learning (Random Forest classifiers) to prioritize high-risk targets.
- Validate predictions with SPR (Surface Plasmon Resonance) binding assays and functional genomics data .
Q. How can interdisciplinary approaches enhance this compound’s mechanistic studies?
- Integration : Combine transcriptomics (RNA-seq) with metabolomics (LC-MS) to map pathway-level effects.
- Statistical Tools : Apply multivariate analysis (PCA, PLS-DA) to disentangle correlated variables. Collaborate with biostatisticians to avoid overfitting .
Q. What ethical and methodological challenges arise in translating this compound to in vivo models?
- Ethical Framework : Adhere to NIH guidelines for animal welfare (3R principles: Replacement, Reduction, Refinement).
- Experimental Rigor : Use randomized, blinded studies with power analysis to determine cohort sizes. Include pharmacokinetic profiling (plasma half-life, tissue distribution) .
Data Contradiction and Validation
Q. How can researchers validate this compound’s stability under varying physiological conditions?
- Protocol :
Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring.
Compare degradation products against synthetic standards.
Use Arrhenius modeling to extrapolate shelf-life .
Q. What statistical methods are optimal for analyzing high-throughput screening data on this compound analogs?
- Tools :
- False discovery rate (FDR) correction (Benjamini-Hochberg) for multi-parametric assays.
- Cluster analysis (hierarchical clustering, t-SNE) to group compounds by activity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.